1-Bromo-5-fluoro-2-methoxy-3-methylbenzene
CAS No.: 1783386-16-2
Cat. No.: VC18781071
Molecular Formula: C8H8BrFO
Molecular Weight: 219.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1783386-16-2 |
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Molecular Formula | C8H8BrFO |
Molecular Weight | 219.05 g/mol |
IUPAC Name | 1-bromo-5-fluoro-2-methoxy-3-methylbenzene |
Standard InChI | InChI=1S/C8H8BrFO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3 |
Standard InChI Key | HLILYRXEJGBJOI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1OC)Br)F |
Introduction
Overview
1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (C₈H₈BrFO) is a halogenated aromatic compound featuring bromine, fluorine, methoxy, and methyl substituents on a benzene ring. Its molecular structure enables unique reactivity in organic synthesis, particularly in cross-coupling reactions. This report synthesizes data from peer-reviewed literature and patents to provide a comprehensive analysis of its synthesis, physicochemical properties, and applications.
Structural and Physicochemical Properties
Molecular Characteristics
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Molecular formula: C₈H₈BrFO
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Molecular weight: 218.90 g/mol
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IUPAC name: 1-bromo-5-fluoro-2-methoxy-3-methylbenzene
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Substituent positions: Bromine (C1), methoxy (C2), methyl (C3), fluorine (C5) (Figure 1) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Boiling point | 228–234°C (estimated) | |
Density | 1.5 ± 0.1 g/cm³ | |
Melting point | Not reported | – |
LogP (partition coefficient) | 3.16 (estimated) |
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H), 3.34 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) .
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¹³C NMR (126 MHz, CDCl₃): δ 158.71 (d, J = 241.6 Hz, C-F), 146.75 (C-Br), 56.21 (OCH₃), 21.45 (CH₃) .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via sequential halogenation and functionalization:
Step 1: Bromination of 2-Methyl-4-fluorophenol
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Conditions: 0°C to room temperature, 12 hours.
Reaction Scheme:
Reactivity in Cross-Coupling Reactions
The bromine atom at C1 facilitates Suzuki-Miyaura couplings:
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Example: Reaction with 4-methylphenylboronic acid under Pd(OAc)₂/PPh₃ catalysis yields 5-fluoro-2-methoxy-3,4'-dimethyl-1,1'-biphenyl (97% yield) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
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Used in synthesizing biphenyl derivatives for drug discovery .
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Analogues with trifluoromethyl groups (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) exhibit antibiotic and antiviral activity .
Material Science
Comparison with Structural Isomers
Table 2: Isomer-Specific Properties
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